REACTION_CXSMILES
|
[I:1]Cl.[C:3]1([CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:4].O.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)C>[I:1][C:8]1[CH:9]=[CH:10][C:3]([OH:4])=[CH:5][C:6]=1[OH:7] |f:3.4.5|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with 100 mL of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combine ether phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
ADDITION
|
Details
|
a mixture of CH2Cl2:MeOH (100:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |